Chemical and physical properties of 1-{5-[2-(Trifluoromethoxy)phenyl]-2-furyl}ethan-1-one
Chemical and physical properties of 1-{5-[2-(Trifluoromethoxy)phenyl]-2-furyl}ethan-1-one
An In-depth Technical Guide to the Physicochemical Properties and Characterization of 1-{5-[2-(Trifluoromethoxy)phenyl]-2-furyl}ethan-1-one
Introduction: A Molecule of Interest in Modern Chemistry
1-{5-[2-(Trifluoromethoxy)phenyl]-2-furyl}ethan-1-one represents a class of complex organic molecules that are of significant interest to researchers in medicinal chemistry and materials science. Its structure combines several key functional groups: a furan ring, a trifluoromethoxy-substituted phenyl group, and an ethanone (acetyl) moiety. The trifluoromethoxy (-OCF₃) group is a particularly valuable substituent in drug development, often used as a more lipophilic and metabolically stable bioisostere for a methoxy or hydroxyl group. This guide provides a comprehensive overview of the known identifiers, predicted physicochemical properties, and detailed protocols for the synthesis and characterization of this compound, designed for professionals in chemical research and development.
Given the limited publicly available experimental data for this specific molecule, this document serves as a predictive and methodological framework. It leverages data from structurally analogous compounds and established principles of organic chemistry to provide researchers with the foundational knowledge required to synthesize, purify, and characterize this target molecule with confidence.
Section 1: Chemical Identity and Structural Properties
The foundational step in characterizing any chemical entity is to establish its precise identity. The structural arrangement—a central furan ring linked to a phenyl group at the 5-position and an acetyl group at the 2-position—defines its chemical behavior and potential applications.
| Identifier | Value | Source |
| IUPAC Name | 1-{5-[2-(Trifluoromethoxy)phenyl]-2-furyl}ethan-1-one | - |
| CAS Number | 259251-82-6 | [1] |
| Molecular Formula | C₁₃H₉F₃O₃ | [1] |
| Molecular Weight | 286.21 g/mol | Calculated |
| Canonical SMILES | CC(=O)C1=CC=C(O1)C2=CC=CC=C2OC(F)(F)F | - |
| InChI Key | (Predicted) | - |
Structural Diagram:
Caption: Proposed two-step synthesis of the target compound via Suzuki coupling.
Experimental Protocol (Proposed):
-
Synthesis of Furan Boronic Ester:
-
To an oven-dried flask under an argon atmosphere, add 1-(2-furyl)ethan-1-one (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (KOAc, 3.0 eq), and [Pd(dppf)Cl₂] catalyst (0.03 eq).
-
Add anhydrous dioxane via syringe.
-
Heat the reaction mixture to 80°C and stir for 12-18 hours, monitoring by TLC or GC-MS.
-
Causality: The palladium catalyst facilitates the oxidative addition into the C-H bond of the furan (or a C-Br bond if starting from 5-bromo-2-acetylfuran), followed by transmetalation with diboron and reductive elimination to form the boronic ester. KOAc acts as the base.
-
Upon completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of celite. Concentrate the filtrate and purify by column chromatography to yield the boronic ester intermediate.
-
-
Suzuki-Miyaura Coupling:
-
To a flask, add the furan boronic ester (1.0 eq), 1-bromo-2-(trifluoromethoxy)benzene (1.05 eq), and [Pd(PPh₃)₄] (0.05 eq).
-
Add a degassed mixture of toluene and a 2M aqueous solution of sodium carbonate (Na₂CO₃).
-
Heat the biphasic mixture to 90°C with vigorous stirring for 8-12 hours.
-
Causality: The palladium(0) catalyst oxidatively adds to the aryl bromide. Transmetalation with the boronic ester (activated by the base) followed by reductive elimination forms the desired C-C bond and regenerates the catalyst.
-
After cooling, separate the organic layer. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to obtain the final product.
-
Protocols for Spectroscopic Characterization
Confirming the identity and purity of the synthesized product is critical. The following protocols outline the expected results from standard analytical techniques.
Caption: Logical workflow for the purification and characterization of the final product.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve ~5-10 mg of the purified solid in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Expected ¹H NMR Signals:
-
Acetyl Protons (-CH₃): A sharp singlet around δ 2.4-2.6 ppm (3H).
-
Furan Protons: Two doublets in the aromatic region (δ 6.5-7.5 ppm), each integrating to 1H, showing characteristic furan coupling constants (~3-4 Hz). The proton adjacent to the ketone will be further downfield.
-
Phenyl Protons: A complex multiplet pattern between δ 7.2-7.8 ppm (4H), characteristic of a 1,2-disubstituted benzene ring.
-
-
Expected ¹³C NMR Signals:
-
Carbonyl Carbon (C=O): A signal in the range of δ 185-195 ppm.
-
Acetyl Carbon (-CH₃): A signal around δ 25-30 ppm.
-
Aromatic Carbons: Multiple signals between δ 110-160 ppm for the furan and phenyl rings.
-
-OCF₃ Carbon: A quartet (due to coupling with ¹⁹F) around δ 120 ppm with a large C-F coupling constant.
-
-
Expected ¹⁹F NMR Signals:
-
A sharp singlet around δ -57 to -60 ppm, which is characteristic of the trifluoromethoxy group.
-
2. High-Resolution Mass Spectrometry (HRMS):
-
Methodology: Use Electrospray Ionization (ESI) in positive ion mode.
-
Expected Result: The primary result should be the exact mass of the protonated molecule [M+H]⁺. For C₁₃H₉F₃O₃, the expected exact mass is approximately 287.0525. Observing this mass with an error of <5 ppm provides strong evidence for the correct elemental composition.
3. Infrared (IR) Spectroscopy:
-
Methodology: Analyze a thin film or a KBr pellet of the solid sample.
-
Expected Characteristic Peaks:
-
~1660-1680 cm⁻¹: A strong absorption band corresponding to the C=O stretch of the aryl ketone.
-
~1250-1050 cm⁻¹: A series of strong bands associated with the C-F stretching of the -OCF₃ group and the C-O-C stretching of the furan ring.
-
~3100 cm⁻¹ and ~1500-1600 cm⁻¹: Weaker absorptions from C-H and C=C stretching of the aromatic rings.
-
Section 4: Safety, Handling, and Storage
While no specific toxicology data for this compound is available, it must be handled with the care afforded to all new chemical entities. General safety protocols are mandatory.
-
Hazard Classification (Predicted): Based on similar structures, this compound may be classified as an irritant to the skin, eyes, and respiratory system. [2][3][4]It may also be harmful if swallowed.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Engineering Controls: All handling of the solid powder and its solutions should be performed inside a certified chemical fume hood to prevent inhalation. [5]* Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents. [6]* Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Section 5: Potential Applications and Future Directions
The structural motifs within 1-{5-[2-(Trifluoromethoxy)phenyl]-2-furyl}ethan-1-one suggest several avenues for research, particularly in drug discovery.
-
Medicinal Chemistry: Aryl-furan and aryl-thiophene cores are present in numerous biologically active compounds, including anti-inflammatory and anti-cancer agents. [7][8]The trifluoromethoxy group enhances lipophilicity and metabolic stability, properties that are highly desirable for drug candidates.
-
Future Research:
-
Biological Screening: The compound should be screened against various biological targets, such as kinases, proteases, or nuclear receptors, to identify potential therapeutic applications.
-
Structure-Activity Relationship (SAR) Studies: The acetyl group serves as a chemical handle for further modification. For example, reduction to an alcohol, conversion to an oxime, or use in aldol condensation reactions could generate a library of derivatives. [8]Analyzing how these structural changes affect biological activity would be a critical step in any drug development program.
-
Materials Science: The conjugated system could be explored for applications in organic electronics, although this is a more speculative direction.
-
References
- NextSDS. 1-[5-[2-(TRIFLUOROMETHOXY)
-
NextSDS. 1-{5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}ethan-1-one - Chemical Substance Information. [Link]
-
PubChem. 2,2,2-Trifluoro-1-[2-fluoro-3-(trifluoromethoxy)phenyl]ethanone. [Link]
-
MDPI. 2,5-Bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-Oxadiazoles Derivatives: Synthesis, In Silico Studies, and Biological Assessment as Potential Candidates for Anti-Cancer and Anti-Diabetic Agent. [Link]
-
PubChem. 2-Fluoro-1-phenylethan-1-one. [Link]
-
PubChem. 1-(4-(Trifluoromethoxy)phenyl)ethan-1-one. [Link]
-
PMC. 1-{5-[2-Chloro-5-(trifluoromethyl)phenyl]thiophen-2-yl}ethanone. [Link]
-
NextSDS. (1R)-1-[5-fluoro-2-(trifluoromethyl)phenyl]ethan-1-ol - Chemical Substance Information. [Link]
-
PubChem. 1-[5-Chloro-2-(difluoromethoxy)phenyl]ethan-1-one. [Link]
-
Pharmaffiliates. 1-(3-Chloro-4-fluoro-5-(trifluoromethyl)phenyl)-2,2,2-trifluoroethan-1-one. [Link]
-
OSTI.gov. Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization. [Link]
- Google Patents. WO2002050009A1 - Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one.
-
ResearchGate. (PDF) 1-{5-[2-Chloro-5-(trifluoromethyl)phenyl]thiophen-2-yl}ethanone. [Link]
Sources
- 1. nextsds.com [nextsds.com]
- 2. nextsds.com [nextsds.com]
- 3. 1-(4-(Trifluoromethoxy)phenyl)ethan-1-one | C9H7F3O2 | CID 522821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-[5-Chloro-2-(difluoromethoxy)phenyl]ethan-1-one | C9H7ClF2O2 | CID 60649073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. 1-(2-Hydroxy-5-(trifluoromethyl)phenyl)ethanone | 67589-15-5 [sigmaaldrich.com]
- 7. 1-{5-[2-Chloro-5-(trifluoromethyl)phenyl]thiophen-2-yl}ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
